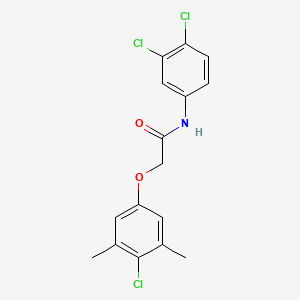![molecular formula C38H24N2O3S2 B11690434 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)](/img/structure/B11690434.png)
5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole is a complex organic compound featuring multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole typically involves multi-step organic reactions. One common approach is the condensation of 3-Phenyl-2,1-benzoxazole-5-thiol with 4,4’-dihydroxybiphenyl in the presence of a suitable base, followed by further functionalization to introduce the sulfanyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the sulfanyl groups can interact with thiol-containing enzymes, inhibiting their activity and leading to cellular apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2,1-benzoxazole-5-thiol
- 4,4’-Dihydroxybiphenyl
- 3-Phenyl-5-isoxazolone
Uniqueness
3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole is unique due to its combination of multiple aromatic rings and heterocyclic structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C38H24N2O3S2 |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
3-phenyl-5-[4-[4-[(3-phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy]phenyl]sulfanyl-2,1-benzoxazole |
InChI |
InChI=1S/C38H24N2O3S2/c1-3-7-25(8-4-1)37-33-23-31(19-21-35(33)39-42-37)44-29-15-11-27(12-16-29)41-28-13-17-30(18-14-28)45-32-20-22-36-34(24-32)38(43-40-36)26-9-5-2-6-10-26/h1-24H |
InChI Key |
NHYMOMCDUFDPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)SC4=CC=C(C=C4)OC5=CC=C(C=C5)SC6=CC7=C(ON=C7C=C6)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromo-2-hydroxybenzohydrazide](/img/structure/B11690358.png)
![17-[4-Chloro-3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11690377.png)

![(5Z)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690384.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11690391.png)
![4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11690398.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11690399.png)
![(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11690403.png)
![N-(4-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11690406.png)
![3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11690409.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690424.png)
![Methyl 3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11690444.png)
![4-(3-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11690450.png)
